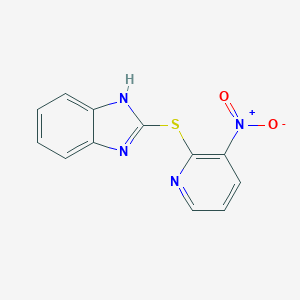![molecular formula C11H11ClN2O B183477 2-[(7-Chloroquinolin-4-yl)amino]ethanol CAS No. 91066-18-1](/img/structure/B183477.png)
2-[(7-Chloroquinolin-4-yl)amino]ethanol
概述
描述
2-[(7-Chloroquinolin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-[(7-Chloroquinolin-4-yl)amino]ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the infected cells. In the case of antimalarial activity, this compound is believed to inhibit the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite and ultimately causing its death. In the case of anticancer activity, this compound is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化和生理效应
2-[(7-Chloroquinolin-4-yl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as dihydrofolate reductase and topoisomerase II, which are essential for the growth and replication of cells. This compound has also been shown to induce oxidative stress and DNA damage, leading to cell death. Additionally, 2-[(7-Chloroquinolin-4-yl)amino]ethanol has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
实验室实验的优点和局限性
One of the advantages of using 2-[(7-Chloroquinolin-4-yl)amino]ethanol in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further research. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 2-[(7-Chloroquinolin-4-yl)amino]ethanol. One area of research is the development of new analogs with improved solubility and efficacy. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other drugs and pathways. Additionally, further research is needed to explore the immunomodulatory effects of 2-[(7-Chloroquinolin-4-yl)amino]ethanol and its potential applications in treating viral infections. Finally, the potential use of this compound as a therapeutic agent in clinical settings should also be explored.
Conclusion:
In conclusion, 2-[(7-Chloroquinolin-4-yl)amino]ethanol is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore the various future directions of this compound, and its potential as a therapeutic agent in clinical settings should also be explored.
科学研究应用
2-[(7-Chloroquinolin-4-yl)amino]ethanol has potential applications in various fields of scientific research. It has been studied for its antimalarial properties and has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. This compound has also been studied for its anticancer properties and has shown potential in inhibiting the growth of cancer cells. Additionally, 2-[(7-Chloroquinolin-4-yl)amino]ethanol has been studied for its potential use as an antiviral agent and has shown activity against various viruses such as herpes simplex virus and human immunodeficiency virus.
属性
CAS 编号 |
91066-18-1 |
|---|---|
产品名称 |
2-[(7-Chloroquinolin-4-yl)amino]ethanol |
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC 名称 |
2-[(7-chloroquinolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C11H11ClN2O/c12-8-1-2-9-10(14-5-6-15)3-4-13-11(9)7-8/h1-4,7,15H,5-6H2,(H,13,14) |
InChI 键 |
RSYOSUMAMNFKSM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCO |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCO |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

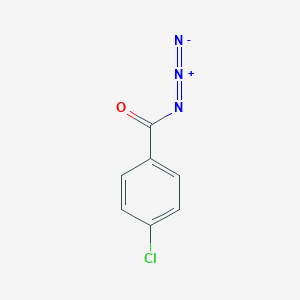
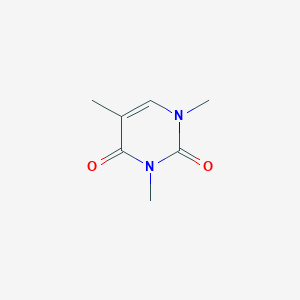
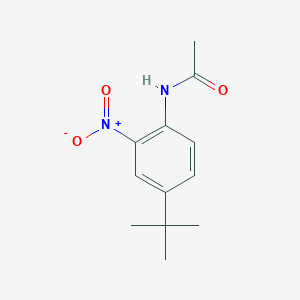
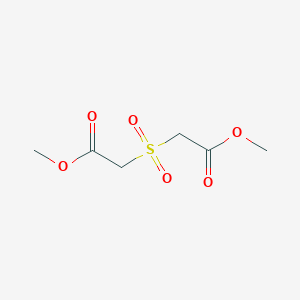


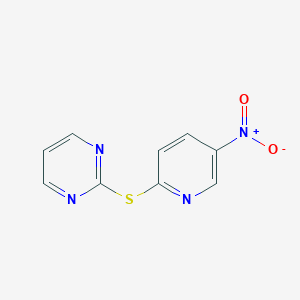
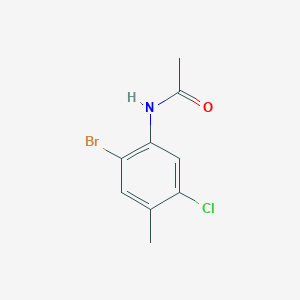
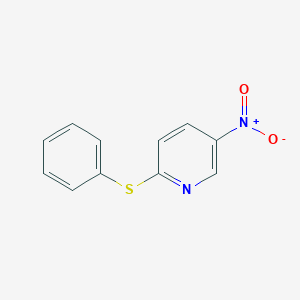
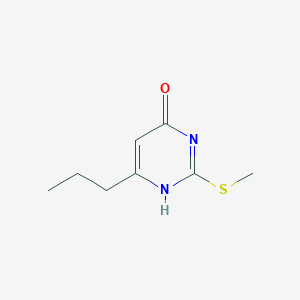
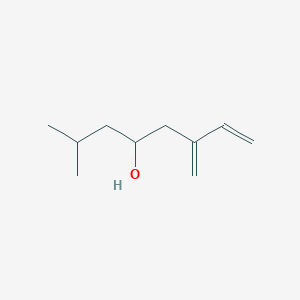
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
